molecular formula C8H5N3 B13835121 4,7-Iminocycloheptapyrazole

4,7-Iminocycloheptapyrazole

Cat. No.: B13835121
M. Wt: 143.15 g/mol
InChI Key: BRDRXUQGBWTJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Iminocycloheptapyrazole is a heterocyclic compound featuring a seven-membered ring system fused with pyrazole and imino functional groups at positions 4 and 5. This article leverages studies on structurally similar compounds to infer key properties and comparative advantages of this compound.

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

4,5,11-triazatricyclo[6.2.1.02,6]undeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C8H5N3/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h1-4,10H

InChI Key

BRDRXUQGBWTJMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=NN=C3C=C1N2

Origin of Product

United States

Preparation Methods

The synthesis of 4,7-Iminocycloheptapyrazole involves several steps, typically starting with the preparation of pyrazole intermediates. One common method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation to yield pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

4,7-Iminocycloheptapyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted pyrazoles .

Mechanism of Action

The mechanism of action of 4,7-Iminocycloheptapyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or receptors involved in various biological processes . The exact mechanism depends on the specific structure and functional groups present on the pyrazole ring.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo-Pyrimidine and Triazolopyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 and 3 in ) share a fused pyrazole-pyrimidine core. Key distinctions include:

  • Isomerization Dynamics: Pyrazolo-triazolopyrimidines (e.g., compounds 6–11) exhibit isomerization under varying conditions, suggesting that 4,7-Iminocycloheptapyrazole may also display conformational flexibility depending on substituent placement .
Table 1: Comparative Data for Pyrazolo-Pyrimidine Derivatives
Compound Core Structure Key Substituents Reactivity/Stability Notes
2 Pyrazolo[3,4-d]pyrimidine 4-imino, 5-amino High hydrogen-bonding capability
3 Pyrazolo[3,4-d]pyrimidine 4-hydrazine Prone to cyclization reactions
6 , 8 Triazolo[1,5-c]pyrimidine Varied alkyl/aryl groups Thermally stable isomers

Benzimidazole-4,7-dione Derivatives

Benzimidazole-4,7-diones (e.g., compounds 14a–k in ) feature a quinone-like structure with electron-withdrawing substituents (e.g., Cl, CF₃). Comparisons include:

  • Electrophilic Reactivity: The 4,7-dione motif facilitates redox activity, contrasting with the imino group’s nucleophilic character in this compound .
  • Synthetic Yields : Substituents like 4-fluorobenzoyl (compound 14d ) or 4-chlorobenzoyl (compound 14e ) improve yields (67–77%), suggesting that electron-deficient groups enhance stability in fused heterocycles .
Table 2: Benzimidazole-4,7-dione Derivatives
Compound Substituents (R) Yield (%) Notable Properties
14c Benzoylpiperidin-4-yl 43 Moderate solubility in polar solvents
14e 4-Chlorobenzoylpiperidin-4-yl 77 High crystallinity
14i 3-Chloro-4-fluorobenzoylpiperidin-4-yl 67 Enhanced redox activity

Saponin Derivatives with 4,7-Substitution Patterns

Hederagenin derivatives (compounds 4 , 7 , and 11 in ) demonstrate the significance of 4,7-substitution in biological activity:

  • Antitumor Activity : At 1×10⁻⁴ mol·L⁻¹, compounds 4 and 7 inhibited BGC-823 gastric cancer cells by 98.03% and 95.02%, respectively, highlighting the role of 4,7-functionalization in enhancing cytotoxicity .

Key Research Findings and Implications

Structural Flexibility: Pyrazolo-triazolopyrimidines isomerize under mild conditions, implying that this compound may adopt multiple conformations for targeted applications .

Substituent-Driven Activity: Electron-withdrawing groups (e.g., Cl, CF₃) in benzimidazole-4,7-diones enhance stability and bioactivity, suggesting similar strategies for functionalizing this compound .

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